molecular formula C17H28N2O3 B7354266 tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate

tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate

Cat. No. B7354266
M. Wt: 308.4 g/mol
InChI Key: WYWXYXFMOPCLHB-AFYYWNPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is a synthetic compound that is widely used in scientific research. It is a carbamate derivative that has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors by binding to them and altering their conformation. This leads to a decrease in their activity, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, which can lead to changes in various biological processes. It has also been shown to have anti-inflammatory and analgesic effects, which makes it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It is also a valuable tool compound for studying the role of specific enzymes and receptors in various biological processes. However, there are also limitations to its use. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes and receptors. Another potential direction is to explore its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders. Additionally, it may be valuable to develop new synthetic methods for this compound that can increase its solubility and improve its use in lab experiments.

Synthesis Methods

Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate is synthesized by reacting tert-butyl N-(3-aminopropyl)carbamate with (R)-2-amino-3-phenylpropanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity.

Scientific Research Applications

Tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate has been used in various scientific research applications. It is commonly used as a tool compound to study the role of specific enzymes and receptors in various biological processes. It has been shown to be effective in inhibiting the activity of certain enzymes and receptors, which makes it a valuable tool for studying their functions.

properties

IUPAC Name

tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-13(12-20)19-15(10-14-8-6-5-7-9-14)11-18-16(21)22-17(2,3)4/h5-9,13,15,19-20H,10-12H2,1-4H3,(H,18,21)/t13-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWXYXFMOPCLHB-AFYYWNPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(CC1=CC=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(CC1=CC=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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